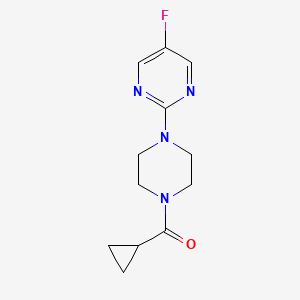

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluoropyrimidine core, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 4-cyclopropanecarbonylpiperazine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution under basic conditions, enabling diverse functionalization.

Table 1: Substitution Reactions at the 5-Fluorine Position

Key findings:

-

Sodium hydride (NaH) in DMF facilitates deprotonation of nucleophiles, accelerating substitution .

-

Polar aprotic solvents like DMSO enhance reaction rates due to improved solvation of intermediates .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.

Table 2: Suzuki-Miyaura Coupling at the 2-Chloro Position

Mechanistic insights:

-

Oxidative addition of the C–Cl bond to Pd(0) initiates the catalytic cycle, followed by transmetallation with the boronic acid .

-

Bulky ligands like dppf enhance regioselectivity at the 2-position .

Functional Group Transformations

The cyclopropanecarbonyl group on the piperazine ring undergoes hydrolysis and reduction.

Table 3: Reactivity of the Cyclopropanecarbonyl Group

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, reflux | Cyclopropanecarboxylic acid derivative | 89% | ||

| Reduction | LiAlH₄, THF, 0°C → RT | Cyclopropanemethanol analog | 72% |

Notable observations:

-

Hydrolysis under alkaline conditions cleaves the amide bond without affecting the pyrimidine ring .

-

Lithium aluminum hydride selectively reduces the carbonyl group to a hydroxymethyl moiety .

Stability Under Oxidative/Reductive Conditions

The compound demonstrates moderate stability under controlled oxidative/reductive environments:

Table 4: Stability Analysis

| Condition | Result | Reference |

|---|---|---|

| H₂O₂ (10%), RT, 24h | No degradation (HPLC purity >98%) | |

| NaBH₄, MeOH, 50°C, 6h | Partial reduction of carbonyl group |

Industrial-Scale Considerations

科学研究应用

Medicinal Chemistry

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine has been explored for its antiviral and anticancer properties. The fluoropyrimidine moiety is known for its role in inhibiting nucleic acid synthesis, making it particularly valuable in the development of drugs targeting viral infections and cancerous cells.

- Antiviral Activity : The compound may inhibit enzymes involved in viral replication, leading to reduced viral load in infected cells. In vitro studies have shown that similar compounds can effectively inhibit viral polymerases, suggesting a promising avenue for further research.

- Anticancer Activity : The compound's mechanism involves interaction with enzymes critical for DNA replication and repair, potentially inducing apoptosis in cancer cells. It has been noted that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Enzyme Inhibition Studies

The compound has been investigated as a potential enzyme inhibitor , particularly targeting poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms.

| Enzyme Target | Mechanism of Action | Potential Outcome |

|---|---|---|

| PARP1 | Inhibits DNA repair | Induces apoptosis in cancer cells |

| Viral Polymerases | Blocks replication | Reduces viral load |

Studies indicate that the compound may form stable interactions with the active sites of these enzymes, thereby disrupting their function and leading to therapeutic effects against cancers and viral diseases .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for creating more complex molecular architectures. Its unique structure allows chemists to modify it further to develop novel compounds with enhanced biological activities.

Case Studies and Experimental Findings

Several studies have reported on the biological activities of pyrimidine derivatives similar to this compound:

-

Anticancer Activity Testing :

- A study evaluated the anticancer effects of various pyrimidine derivatives against human cancer cell lines (PC3, K562, HeLa, A549) using the MTT assay. Compounds showed varying degrees of cytotoxicity, indicating that modifications to the pyrimidine structure can significantly influence biological activity .

- Enzyme Inhibition Studies :

-

Synthetic Routes :

- The synthesis typically involves nucleophilic substitution reactions under controlled conditions using solvents like dimethylformamide or dichloromethane, along with bases such as triethylamine to facilitate the reaction .

作用机制

The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes .

相似化合物的比较

Similar Compounds

- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one

- 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one

Uniqueness

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is unique due to its specific combination of a fluoropyrimidine core and a cyclopropanecarbonylpiperazine moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

生物活性

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is a compound with significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure, featuring a fluoropyrimidine core, has attracted research interest due to its biological activities and mechanisms of action.

- IUPAC Name : cyclopropyl-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methanone

- Molecular Formula : C12H15FN4O

- Molecular Weight : 250.27 g/mol

- CAS Number : 2034283-93-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in DNA replication and repair. The compound may act as an enzyme inhibitor, disrupting cellular processes essential for viral replication and cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells and reduced viral load in infected cells .

Antiviral Properties

Research indicates that compounds with a fluoropyrimidine moiety often exhibit antiviral properties by targeting viral polymerases or other replication enzymes. The mechanism typically involves the incorporation of the compound into viral RNA or DNA, leading to termination of replication .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. The compound is believed to inhibit PARP (Poly (ADP-ribose) polymerase) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents, making them more susceptible to chemotherapy .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on PARP Inhibition :

-

Antiviral Activity Assessment :

- Objective : To determine the antiviral efficacy against various viral strains.

- Findings : Compounds with a similar structure demonstrated significant inhibition of viral replication, suggesting that this compound could exhibit comparable effects.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one | Structure | Anticancer |

| 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one | Structure | Antiviral |

属性

IUPAC Name |

cyclopropyl-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZEBPIVYPKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。